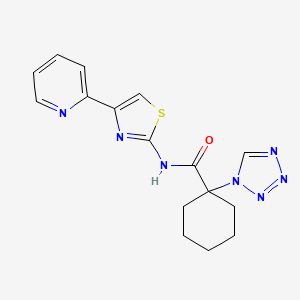

![molecular formula C16H16N6O3 B10990978 4-{[3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzamide](/img/structure/B10990978.png)

4-{[3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{[3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzamide is a complex organic compound featuring a triazolopyridazine core

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzamide typically involves multiple steps:

Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridazine ring.

Attachment of the Propanoyl Group: The triazolopyridazine intermediate is then reacted with a propanoyl chloride derivative in the presence of a base to form the propanoyl-substituted product.

Coupling with Benzamide: Finally, the propanoyl intermediate is coupled with 4-aminobenzamide under conditions such as peptide coupling reagents (e.g., EDC, HOBt) to yield the target compound.

Industrial Production Methods: Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The aromatic benzamide ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Nitrating agents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration; halogenating agents like bromine (Br₂) for halogenation.

Major Products:

Oxidation: Hydroxylated derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated benzamide derivatives.

Chemistry:

Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

Pharmacology: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.

Biological Probes: It can be used as a molecular probe to study biological processes, given its ability to interact with specific biomolecules.

Industry:

Chemical Industry: Used in the synthesis of advanced intermediates for pharmaceuticals and agrochemicals.

Polymer Science: Potential use in the development of specialty polymers with unique properties.

作用機序

4-{[3-(6-メトキシ[1,2,4]トリアゾロ[4,3-b]ピリダジン-3-イル)プロパノイル]アミノ}ベンズアミドがその効果を発揮する仕組みは、分子標的との相互作用に依存します。

分子標的: 酵素、受容体、または核酸。

関与する経路: この化合物は、特定の酵素を阻害または活性化したり、受容体活性を調節したり、DNA/RNAと相互作用して遺伝子発現に影響を与えたりする可能性があります。

類似化合物:

- 4-{[3-(6-メトキシ[1,2,4]トリアゾロ[4,3-b]ピリダジン-3-イル)プロパノイル]アミノ}安息香酸

- 4-{[3-(6-メトキシ[1,2,4]トリアゾロ[4,3-b]ピリダジン-3-イル)プロパノイル]アミノ}フェノール

比較:

- 構造的差異: ベンズアミド環の置換基(例:カルボン酸対ヒドロキシル基)の変動。

類似化合物との比較

- 4-{[3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzoic acid

- 4-{[3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}phenol

Comparison:

- Structural Differences: Variations in the substituents on the benzamide ring (e.g., carboxylic acid vs. hydroxyl group).

- Unique Properties: The presence of the methoxy group and the specific arrangement of functional groups in 4-{[3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzamide may confer unique binding properties and reactivity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its potential applications and unique chemical characteristics

特性

分子式 |

C16H16N6O3 |

|---|---|

分子量 |

340.34 g/mol |

IUPAC名 |

4-[3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoylamino]benzamide |

InChI |

InChI=1S/C16H16N6O3/c1-25-15-9-7-13-20-19-12(22(13)21-15)6-8-14(23)18-11-4-2-10(3-5-11)16(17)24/h2-5,7,9H,6,8H2,1H3,(H2,17,24)(H,18,23) |

InChIキー |

CZQSJCBRMNOMNP-UHFFFAOYSA-N |

正規SMILES |

COC1=NN2C(=NN=C2CCC(=O)NC3=CC=C(C=C3)C(=O)N)C=C1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chloro-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B10990911.png)

![6-({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid](/img/structure/B10990927.png)

![2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B10990931.png)

![methyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B10990934.png)

![2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B10990939.png)

![1-[4-(1H-Indol-3-YL)-3,6-dihydro-1(2H)-pyridinyl]-6-(1H-pyrrol-1-YL)-1-hexanone](/img/structure/B10990949.png)

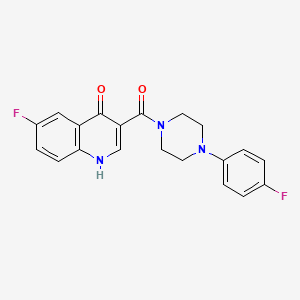

![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B10990958.png)

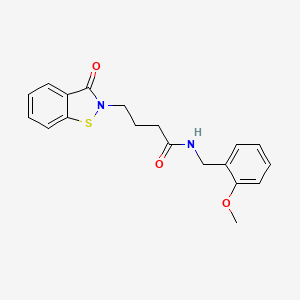

![1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone](/img/structure/B10990960.png)

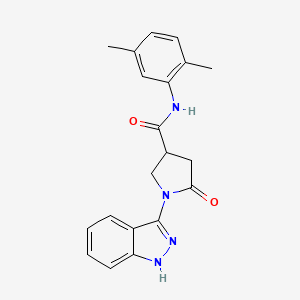

methanone](/img/structure/B10990971.png)

![3-(1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B10990985.png)